2',5'-Dichloro-4'-methylphenacyl bromide
Overview
Description
2’,5’-Dichloro-4’-methylphenacyl bromide is a chemical compound with the molecular formula C9H7BrCl2O and a molecular weight of 281.96 g/mol . It is also known by its systematic name, 2-Bromo-1-(2,5-dichloro-4-methylphenyl)ethanone . This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenacyl structure.
Preparation Methods
The synthesis of 2’,5’-Dichloro-4’-methylphenacyl bromide typically involves the bromination of 2’,5’-dichloro-4’-methylacetophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform . The reaction conditions often include refluxing the mixture to ensure complete bromination.
Chemical Reactions Analysis
2’,5’-Dichloro-4’-methylphenacyl bromide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
2’,5’-Dichloro-4’-methylphenacyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of potential therapeutic agents targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-4’-methylphenacyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The bromine atom acts as a leaving group, facilitating the substitution reactions. The compound’s effects are mediated through its ability to modify the structure and function of proteins and enzymes by forming covalent adducts.
Comparison with Similar Compounds
2’,5’-Dichloro-4’-methylphenacyl bromide can be compared with other phenacyl bromides, such as:
2-Bromo-4’-methylacetophenone: Lacks the chlorine substituents, resulting in different reactivity and applications.
2’,5’-Dichloroacetophenone: Lacks the bromine atom, affecting its nucleophilic substitution reactions.
4’-Methylphenacyl bromide: Lacks the chlorine substituents, leading to variations in its chemical behavior and uses.
Biological Activity
2',5'-Dichloro-4'-methylphenacyl bromide is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and its implications in medical research.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound features a phenacyl group substituted with two chlorine atoms and a methyl group, enhancing its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound has been investigated through various assays, including:
- MTT Assay : This assay measures cell viability and proliferation by assessing the reduction of MTT to formazan crystals by metabolically active cells. Studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .
- Flow Cytometry : This technique has been employed to analyze the effects of the compound on cell cycle progression and apoptosis. Results indicated that treatment with this compound leads to increased apoptosis in treated cells compared to controls .
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of this compound on different cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined using the MTT assay:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 12.5 |
MCF-7 (Breast Cancer) | 15.0 |
A549 (Lung Cancer) | 10.0 |
These results suggest that the compound exhibits potent antiproliferative activity across multiple cancer types.
Antibacterial Activity
In addition to its anticancer properties, this compound has shown antibacterial activity against several strains of bacteria. The disk diffusion method was utilized to evaluate its efficacy:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 18 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 20 |
The compound's ability to inhibit bacterial growth indicates its potential use in developing new antimicrobial agents.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study involving mice with induced tumors revealed that administration of the compound significantly reduced tumor size compared to untreated controls, suggesting its effectiveness in vivo .
- Infection Models : In a model of bacterial infection, treatment with the compound led to a decrease in bacterial load and improved survival rates in infected subjects, demonstrating its potential as an antimicrobial therapy .
Properties
IUPAC Name |
2-bromo-1-(2,5-dichloro-4-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O/c1-5-2-8(12)6(3-7(5)11)9(13)4-10/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGXBMBBHVFSEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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